Product packaging for Hexadimethrine bromide(Cat. No.:CAS No. 9011-04-5)

Hexadimethrine bromide

Cat. No.: B1196666
CAS No.: 9011-04-5
M. Wt: 374.20 g/mol
InChI Key: KZKAYEGOIJEWQB-UHFFFAOYSA-N
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Description

Overview of Polycationic Polymers in Biological Sciences

Polycationic polymers are macromolecules that possess multiple positive charges at physiological pH. This characteristic allows them to interact with negatively charged biological molecules such as nucleic acids and proteins. wikipedia.orgwikipedia.org In biological sciences, this interaction is harnessed for various applications, including gene delivery, where polymers like polyethyleneimine and chitosan (B1678972) are used to condense and transport DNA into cells. wikipedia.org These polymers can neutralize the negative charge of the cell membrane, facilitating the uptake of various molecules. wikipedia.org Their utility extends to the development of drug delivery systems and as components of biomaterials. acs.org

Historical Context of Hexadimethrine Bromide Utilization in Research Methodologies

Initially recognized for its anti-heparin properties in the mid-20th century, this compound, commercially known as Polybrene, soon found its way into the research laboratory. wikipedia.org Its ability to neutralize negative charges was identified as a key factor in enhancing various biological processes. A pivotal moment in its application for protein research came with the advent of automated protein sequencing. Researchers discovered that small amounts of this compound could significantly improve the efficiency and reliability of the Edman degradation process, a cornerstone of protein sequencing for many years. sigmaaldrich.com

Scope and Significance of this compound in Modern Protein-Centric Methodologies

The significance of this compound in contemporary protein research is multifaceted. It is widely employed to increase the efficiency of viral transduction, a common method for introducing genetic material into cells to produce specific proteins for study. wikipedia.orgresearchgate.net By neutralizing the charge repulsion between viral particles and the cell surface, it can enhance transduction efficiency by orders of magnitude. wikipedia.org Furthermore, its role as a carrier in automated protein sequencing remains a critical application, preventing the loss of small peptide fragments and ensuring the accuracy of sequence analysis. sigmaaldrich.comnih.gov

Detailed Research Findings

The application of this compound has led to significant advancements in protein analysis. Research has demonstrated its efficacy in various methodologies, as detailed in the following tables.

Impact of this compound on Protein Sequencing Efficiency

The use of this compound as a carrier has been instrumental in the microsequencing of proteins. Its ability to immobilize peptides and prevent their washout during the sequencing cycles allows for the analysis of minute sample quantities.

Protein/PeptideStarting AmountNumber of Residues SequencedReference
Sperm Whale Myoglobin200 pmol47 nih.gov
Antibody Light Chain5 nmol77 nih.gov
Antibody Heavy Chain8 nmol54 nih.gov
Hydrophobic 14-residue peptide1.5 nmol14 (complete sequence) nih.gov

Applications of this compound in Protein Analysis

Beyond sequencing, this compound serves various functions in protein-related research, primarily due to its polycationic nature.

ApplicationPrinciple of ActionOutcomeReference
Enhancing Viral Transduction Neutralizes the negative charge on both the viral particles and the cell surface, reducing electrostatic repulsion.Increased efficiency of gene delivery for protein expression studies, often by 100-1000 fold. wikipedia.orgresearchgate.net
Automated Protein Sequencing Acts as a carrier, immobilizing the protein or peptide on the support (e.g., glass fiber filter or PVDF membrane) to prevent its loss during the multiple cycles of Edman degradation.Enables the sequencing of smaller amounts of protein and improves the repetitive yield of the sequencing process. sigmaaldrich.comnih.govnih.gov
Improving PVDF Membrane Hydrophilicity The addition of this compound enhances the hydrophilicity of polyvinylidene fluoride (B91410) (PVDF) membranes.Facilitates the even spreading and binding of protein samples on the membrane, which is crucial for subsequent analysis. sigmaaldrich.com
Preventing Spontaneous Zymogen Activation In enzyme kinetic assays, it can reduce the spontaneous auto-activation of zymogens (inactive enzyme precursors).Allows for more accurate measurement of specific enzyme activity by minimizing background noise from auto-activation. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H30Br2N2 B1196666 Hexadimethrine bromide CAS No. 9011-04-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KZKAYEGOIJEWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCN(C)C.C(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H30Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9011-04-5
Details Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer
Record name 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer
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Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28728-55-4, 9011-04-5
Record name Hexadimethrine bromide [INN]
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Record name Hexadimethrine bromide
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Mechanistic Basis of Hexadimethrine Bromide Interactions with Biological Systems

Electrostatic Interactions with Charged Biomolecules

The defining characteristic of hexadimethrine bromide is its high density of positive charges. This property underpins its capacity to interact strongly with and neutralize negatively charged biological structures, a principle that is leveraged in various research applications.

Cellular membranes typically present a net negative surface charge due to the presence of sialic acid residues on glycoproteins and other anionic molecules. wikipedia.org This negative charge creates an electrostatic repulsion barrier that can influence the interaction of cells with their environment and with other charged entities. This compound, as a positively charged polymer, effectively neutralizes this surface charge. wikipedia.orgsigmaaldrich.com

This neutralization of charge repulsion is a key aspect of its mechanism. apexbt.comebiohippo.com For instance, it is commonly used to induce the non-specific agglutination (clumping) of red blood cells in laboratory settings, an effect attributed directly to the neutralization of their net negative charge. sigmaaldrich.com In cell culture, this effect reduces the electrostatic barrier between cells and other molecules or particles, such as viral vectors. wikipedia.org

Table 1: Research Findings on this compound's Effect on Cellular and Viral Interactions

Subject of Study This compound Concentration Observed Effect Reference
Primate Retroviruses (SSV-1/SSAV-1 and BaEV)8 µg/mL16- to 18-fold increased viral adsorption onto cells within one hour. nih.gov
Retrovirus TransductionNot SpecifiedCan improve transduction efficiency by 100- to 1000-fold. wikipedia.org
Retrovirus AdsorptionNot SpecifiedSignificantly increased virus adsorption rates on murine fibroblasts. nih.gov
Heparin Neutralization7.5 mgNeutralizes 10 mg of heparin within five minutes post-injection in dogs. sigmaaldrich.com

In the context of virology research, particularly in gene transfer protocols using retroviral or lentiviral vectors, this compound is used to enhance transduction efficiency. medchemexpress.comabmole.com Its primary mechanism of action is to neutralize the charge repulsion that exists between the negatively charged viral particles (virions) and the anionic surface of the target cells. wikipedia.orgapexbt.com By reducing this electrostatic barrier, the polymer facilitates the close approximation and adsorption of virions to the cell membrane, which is a critical first step for viral entry. ebiohippo.comnih.gov

Modulatory Effects on Membrane Adsorption and Cellular Uptake Mechanisms in Research

This compound significantly modulates the initial stages of cellular uptake by enhancing the adsorption of particles to the cell membrane. Studies focusing on retroviral gene transfer have shown that the compound increases the efficiency of this process by promoting receptor-independent virus adsorption on the target cell membranes. nih.govabmole.com

This means that the polymer allows viral particles to bind to cells that may not express the specific receptors typically required for entry, or to bind more efficiently to receptor-positive cells. nih.gov The process is not one of active transport facilitation but rather the overcoming of a physical, electrostatic barrier. ebiohippo.comnih.gov Once adsorbed onto the membrane, the particles can then be internalized by the cell's natural uptake mechanisms, such as endocytosis, which are often energy-dependent processes. nih.goveeer.org The role of this compound is therefore to dramatically increase the concentration of the substance (e.g., virions) at the cell surface, thereby increasing the probability of uptake.

Influence on Protein-Membrane Dynamics in Research Contexts

This compound can influence the complex interplay between proteins and biological or synthetic membranes in several research applications. Its effects are particularly notable in contexts where electrostatic forces are critical to the interaction.

In protein sequencing, small quantities of this compound are used to improve the analysis of peptides. It enhances the hydrophilicity of polyvinylidene fluoride (B91410) (PVDF) membranes, which are used as a solid support for the protein fragments. sigmaaldrich.com This modification is thought to reduce the mechanical loss of peptide material during the sequencing process, demonstrating a direct influence on the interaction between peptides (proteins) and a synthetic membrane. sigmaaldrich.com

Applications of Hexadimethrine Bromide in Advanced Protein Research Methodologies

Enhancing Automated Peptide and Protein Sequencing

Automated Edman degradation is a cornerstone technique for determining the amino acid sequence of proteins and peptides. biorxiv.orgyoutube.com The process involves the sequential removal and identification of N-terminal amino acids. youtube.com The efficiency and success of this method, particularly for small peptides, can be significantly enhanced by the use of hexadimethrine bromide. nih.gov

Mechanisms of Peptide Degradation Enhancement

During automated sequencing, small peptides can be washed away from the reaction chamber, leading to a loss of sample and incomplete sequence data. This compound acts as a carrier, effectively immobilizing the peptide within the sequencer's reaction chamber. This prevents sample loss during the repetitive cycles of solvent and reagent washes that are integral to the Edman degradation process. nih.gov

The degradation of peptides during sequencing can also occur through chemical pathways such as deamidation, particularly at asparaginyl residues. nih.gov While this compound's primary role is in sample retention, maintaining the integrity of the peptide chain is crucial for accurate sequencing. The process of Edman degradation itself is a controlled chemical degradation, and by ensuring the peptide remains in the reaction environment, this compound contributes to the fidelity of this process. biorxiv.orgyoutube.com The ubiquitin-proteasome system is the primary cellular pathway for protein degradation into smaller peptides, highlighting the natural processes that break down proteins. mdpi.com

Role in Membrane Hydrophilicity and Material Retention (e.g., PVDF membranes)

Polyvinylidene difluoride (PVDF) membranes are widely used for blotting proteins prior to sequencing due to their high protein binding capacity and mechanical strength. bio-rad.combio-rad.com However, PVDF is inherently hydrophobic, which can impede the interaction with aqueous sequencing reagents. While this compound is not directly applied to alter the hydrophilicity of the PVDF membrane itself, its use as a carrier in the sequencing reaction mitigates the challenges associated with sample washout from the membrane surface. bio-rad.com By coating the glass fiber filter discs used in some sequencers, this compound creates a stable, non-covalent association with the peptide, ensuring it is retained on the support throughout the sequencing run. This retention is critical for obtaining reliable sequence information, especially for low-abundance proteins. bio-rad.com

Facilitating Viral Vector-Mediated Gene Transfer for Protein Expression Studies

The introduction of genetic material into cells to produce specific proteins is a fundamental technique in modern molecular biology. Viral vectors, particularly retroviruses and lentiviruses, are efficient tools for this purpose. This compound plays a crucial role in enhancing the efficiency of this process, known as transduction. wikipedia.orgsigmaaldrich.com

Optimization of Retroviral and Lentiviral Transduction Efficiency

This compound significantly boosts the efficiency of both retroviral and lentiviral transduction, in some cases by 100 to 1000-fold. wikipedia.org It is a standard component in many transduction protocols to ensure a high percentage of target cells receive the desired gene. sigmaaldrich.comubc.casigmaaldrich.com This enhancement is particularly valuable when working with difficult-to-transduce cells or when high levels of protein expression are required. bpsbioscience.com

This compound is widely used to enhance transduction in a variety of mammalian cell lines commonly employed in protein expression studies. These include robust lines like Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells, which are workhorses for producing recombinant proteins. bpsbioscience.comorigene.comnih.gov Its application extends to the transduction of primary cells, which are notoriously more challenging to modify genetically than established cell lines. bpsbioscience.comresearchgate.net While effective in many cell types, it's important to note that some cells, such as primary neurons, can be sensitive to this compound. sigmaaldrich.comorigene.com Therefore, determining the optimal concentration is often necessary to balance transduction efficiency with potential cytotoxicity. researchgate.net The ability to efficiently transduce a wide range of cell types makes this compound an indispensable reagent for studying protein function in various biological contexts. nih.govnih.gov

Cell Line/TypeApplicationRole of this compound
HEK293 High-level protein production, lentiviral vector productionEnhances transduction efficiency for gene delivery. bpsbioscience.comorigene.comnih.gov
CHO Recombinant protein productionFacilitates high-frequency transfection and transduction. wikipedia.orgnih.gov
Primary Cells Gene function studies in a more biologically relevant contextImproves transduction efficiency in hard-to-transduce cells. bpsbioscience.comresearchgate.netnih.gov
T cells CAR-T cell therapy researchUsed for lentiviral infection to create genetically engineered T cells. researchgate.net
Ovarian Cancer Cells Cancer researchEnhances lentiviral infection for studying gene function. researchgate.net
Colorectal Cancer Cells (SW620, HT-29) Cancer researchImproves lentiviral infection efficiency. researchgate.net
Epithelial Cells and Keratinocytes Skin tissue engineering and gene therapy researchMarkedly increases adenoviral transduction efficiency. nih.gov

Strategies for Enhanced Transgene Delivery and Subsequent Protein Analysis

This compound, a cationic polymer, is a key reagent in molecular biology for enhancing the efficiency of gene transfer into mammalian cells, a critical first step for many protein analysis studies. wikipedia.orgencyclopedia.pub This process, known as transduction, often utilizes viral vectors like lentiviruses or retroviruses to introduce a transgene that codes for a protein of interest. sigmaaldrich.comebiohippo.com The primary mechanism of action for this compound involves neutralizing the natural electrostatic repulsion that exists between the negatively charged cell surface (due to sialic acid residues) and the similarly charged viral particles. wikipedia.orgbpsbioscience.com By reducing this charge barrier, the polymer facilitates closer contact and subsequent entry of the viral vector into the target cell, which can increase transduction efficiency by 100 to 1000-fold. sigmaaldrich.com This enhanced delivery is a foundational strategy for ensuring robust expression of the target protein, which is necessary for its subsequent analysis. bpsbioscience.com

Following successful transgene delivery facilitated by this compound, a crucial step is the evaluation of the resulting protein expression. Typically, after the transduction protocol, which may involve incubating the cells with the virus and this compound for several hours, the cells are cultured in fresh medium. wikipedia.org The analysis of protein expression is generally performed 24 to 72 hours post-transduction. wikipedia.org

Research has demonstrated the direct impact of this compound on the levels of expressed protein. In one study involving the transduction of various human and rat epithelial cell lines and primary keratinocytes with an adenovirus encoding for β-galactosidase, the addition of this compound led to a significant and dose-dependent increase in both the number of cells expressing the protein and the total amount of β-galactosidase protein produced. bpsbioscience.com This enhancement is critical for studies where high levels of protein are required for detection or functional assays. The process allows for a more efficient use of viral vectors, as lower amounts are needed to achieve the desired level of protein expression. bpsbioscience.com

A significant application of this compound-enhanced transduction is the creation of stable cell lines that constitutively express a specific protein. mdpi.com Unlike transient expression, stable cell lines have the transgene integrated into their genome, ensuring that the protein of interest is produced consistently over many cell generations. bioinnovatise.com This is invaluable for long-term research, such as drug screening or detailed functional studies of the protein. nih.gov

The process begins with an efficient transduction event, often facilitated by this compound to ensure a sufficient number of cells incorporate the transgene. mdpi.commdpi.com Following transduction, cells undergo a selection process, commonly using an antibiotic resistance gene that was co-delivered with the gene of interest. Only the cells that have successfully integrated the genetic material will survive, leading to a population of stably expressing cells. bioinnovatise.com this compound has been used in protocols to generate stable cell lines for various research purposes, including those expressing bacterial nitroreductase for enzyme-prodrug therapy studies and those used in genome-wide CRISPR-Cas9 knockout screens to study drug sensitizers. mdpi.com

Comparative Analysis with Other Transduction Enhancers in Protein Studies

While this compound is widely used, it is not the only transduction enhancer available. Comparative studies have been conducted to evaluate its efficacy against other agents, with the choice of enhancer often depending on the specific cell type and experimental goals.

One prominent alternative is Retronectin , a recombinant human fibronectin fragment. In studies involving the generation of CAR-T cells, Retronectin was found to be superior to this compound. It not only resulted in a higher percentage of successfully transduced T cells but also promoted better cell proliferation and maintained a less differentiated cell phenotype, which is desirable for therapeutic applications. acs.orgfrontiersin.org Another study comparing enhancers for transducing bone marrow-derived cells found that Retronectin and this compound yielded similarly high levels of protein expression, both of which were significantly higher than when protamine sulfate (B86663) was used. mdpi.com

Another polycation, DEAE-dextran , has also been shown to be a more effective enhancer than this compound in certain contexts. A study comparing various polycations for lentiviral transduction found that DEAE-dextran consistently provided superior transduction efficiency across several cell lines, including 293FT and HT1080, as well as in primary murine splenocytes. plos.org

The following table summarizes findings from comparative studies:

Transduction Enhancer Cell Type(s) Key Findings Reference(s)
This compound (Polybrene) Primary Human T LymphocytesMedian transduction efficiency of 8%. acs.org
Retronectin Primary Human T LymphocytesMedian transduction efficiency of 40% (5-fold higher than Polybrene). acs.org
This compound (Polybrene) Murine & Human Bone Marrow-Derived Cells~12-13 fold increase in RPE65 protein expression. mdpi.com
Retronectin Murine & Human Bone Marrow-Derived Cells~13-14 fold increase in RPE65 protein expression. mdpi.com
Protamine Sulfate Murine & Human Bone Marrow-Derived Cells~4-5 fold increase in RPE65 protein expression. mdpi.com
This compound (Polybrene) 293FT, HT1080, Primary Murine SplenocytesLess effective in mediating transduction compared to DEAE-dextran. plos.org
DEAE-dextran 293FT, HT1080, Primary Murine SplenocytesSuperior transduction efficiency compared to Polybrene, protamine sulfate, and poly-L-lysine. plos.org

Role in Enzyme Kinetic Assays

Beyond its role in gene delivery, this compound has a niche application in the field of enzymology, particularly in studies involving enzyme kinetics.

This compound is utilized in enzyme kinetic assays to minimize the spontaneous auto-activation of zymogens, which are inactive precursor forms of enzymes. sigmaaldrich.com Certain zymogens are prone to activating themselves, especially in in vitro systems where they may be exposed to activating surfaces like glass. nih.govacs.org

A key example is its effect on the plasma kinin-forming system. Research has shown that this compound can inhibit the activation of the kinin-forming enzyme by the active Hageman factor, a crucial step in the zymogen activation cascade. nih.govacs.org It achieves this, in part, by inactivating surfaces such as glass and kaolin (B608303) that would typically trigger this activation pathway. nih.govacs.org It is important to note that while this compound prevents the activation of the zymogen, it does not inhibit the enzyme once it has already been activated. nih.govacs.org This specific inhibitory action on the activation step makes it a useful tool for researchers to control zymogen activation in in vitro settings, allowing for more precise study of enzyme kinetics without the confounding variable of spontaneous activation.

Utility in Protein Complex Isolation and Analysis

Based on a comprehensive review of available scientific literature, there is no direct evidence to suggest that this compound is used as a reagent for the isolation or analysis of protein complexes. Its documented applications in protein research are primarily centered on its function as a transduction enhancer to facilitate gene expression for protein production and its role in preventing zymogen auto-activation in enzyme kinetic assays.

Methodologies for Purifying DNA Repair Protein Complexes from Mammalian Cells

The purification of endogenous protein complexes, such as those involved in DNA repair, is a cornerstone of understanding their function and mechanism. While not a direct purification agent itself, this compound plays a critical ancillary role in the preparatory stages of these complex purification protocols. nih.govresearchgate.net Its primary function is to enhance the efficiency of retroviral or lentiviral transduction of mammalian cells. nih.govbiorxiv.org

In a typical workflow, researchers first need to engineer cells to express a "tagged" version of a protein of interest that is part of a larger complex. This tag, such as an Influenza Hemagglutinin (HA) tag or an IL-2 receptor alpha (IL-2Rα) subunit, allows for the specific isolation of the protein and its associated partners from a complex cellular lysate via immunoprecipitation. nih.govresearchgate.net

The introduction of the genetic information encoding this tagged protein into the host cells (e.g., HeLa or RPE1 cells) is often achieved using viral vectors. nih.govbiorxiv.org this compound is added to the culture medium along with the viral particles. nih.govnih.gov As a polycation, it is understood to act by neutralizing the charge repulsion that exists between the negatively charged cell membrane and the similarly charged viral particles, thereby facilitating viral adsorption to the cell surface and increasing the efficiency of genetic transduction. nih.gov

Protocols for the purification of DNA repair complexes, including those involving Fanconi Anemia (FANCD2) proteins or components of the Transcription-Coupled Repair (TCR) pathway, explicitly list the use of this compound (often by its trade name, Polybrene) at concentrations typically around 4-8 µg/mL during the viral transduction step. nih.govresearchgate.netbiorxiv.org By ensuring a high efficiency of transduction, this compound is instrumental in generating the necessary starting material—a cell population robustly expressing the tagged protein—which is the essential first step before cell lysis, immunoprecipitation, and subsequent analysis by mass spectrometry to identify the components of the purified protein complex. nih.gov

Contributions to Structural and Functional Studies of Protein Assemblies

This compound contributes to the structural and functional elucidation of protein assemblies through several mechanisms. Its most significant, modern contribution is linked to its role in facilitating gene transfer for protein expression, as described in the previous section. By enabling the efficient production of specific proteins in cell culture, it allows for the generation of sufficient quantities of protein assemblies required for detailed structural analysis by methods like X-ray crystallography or cryo-electron microscopy, and for functional assays. dundee.ac.uk For instance, its use is cited in protocols for studying the assembly and release of Human Immunodeficiency Virus Type 1 (HIV-1) virions, where the multimerization of the Gag protein is a key event. asm.org

Historically, this compound also made a direct contribution to protein structural studies as a carrier molecule in automated protein sequencing. nih.gov In early gas-liquid phase sequencers, small amounts of peptides or proteins would be lost from the reaction chamber during the washing steps. To prevent this, a non-protein carrier like this compound was used to immobilize the sample on a solid support, such as a glass fiber filter. nih.gov Its polycationic nature helped to retain the polypeptide chain, allowing for the sequential degradation and identification of its amino acid residues. While it was found that recoveries of certain acidic and basic amino acids were sometimes low when using this compound, its use enhanced the ability to obtain sequence data from small amounts of protein, which is the foundational information for all structural and functional predictions. nih.gov Although other polymers like Polyethylenimine were later shown to be superior in some respects, the application of Polybrene was a notable step in the development of protein sequencing technology. nih.gov

Diverse Roles in Modulating Protein Interactions and Behavior

Interactions with Polyanionic Proteins in Research Systems (e.g., Heparin Antagonism)

One of the most well-documented functions of this compound in research is its ability to act as a potent antagonist to the highly sulfated glycosaminoglycan, heparin. nih.govnih.gov Heparin is a polyanionic molecule and is widely used as an anticoagulant. In various research models, it is necessary to neutralize the effect of heparin, and this compound serves this purpose effectively. nih.gov

The mechanism of antagonism is based on a direct electrostatic interaction. The repeating cationic quaternary ammonium (B1175870) groups in the polymer backbone of this compound bind strongly to the anionic sulfate and carboxylate groups on heparin. This forms a stable polyanion-polycation complex, effectively sequestering the heparin and neutralizing its biological activity. nih.gov Research has shown that this compound can effectively neutralize heparin-induced prolongations of clotting times in plasma samples, making it a useful tool in hematological research. nih.gov

Influence on Engineered Protein Systems (e.g., inducible dimerization for protein function studies)

Chemically Inducible Dimerization (CID) systems are powerful tools in synthetic biology and cell signaling research that allow for the controlled, reversible interaction of proteins. nih.govgoogle.com These systems typically involve fusing proteins of interest to "dimerizer" domains, which can be induced to bind to each other by the addition of a small molecule. This allows researchers to artificially control processes that depend on protein proximity, such as activating a signaling pathway or reconstituting a split enzyme. nih.gov

The role of this compound in this context is, once again, as an essential facilitator for creating the engineered cell lines upon which these studies are performed. The genetic constructs encoding the fusion proteins (e.g., a DNA-binding domain fused to FKBP and an activation domain fused to FRB for a transcription-based system) are delivered into host cells (such as Jurkat or HT1080 cells) using lentiviral or retroviral vectors. nih.govgoogle.comoup.com The methods sections of numerous studies describing novel CID systems specify the use of this compound (Polybrene) during the viral transduction step to enhance the efficiency of gene delivery. nih.govgoogle.comoup.com By enabling the reliable creation of cell lines expressing the engineered protein components, this compound is an important reagent that supports advanced studies of protein function and regulation. nih.gov

Effects on Protein-Membrane Interactions in Research Applications (e.g., red blood cell agglutination)

This compound has a pronounced effect on cell membranes, particularly those of red blood cells (RBCs), leading to agglutination. jaypeedigital.combloodbankspecialist.com This phenomenon is exploited in certain immunohematological tests. The surface of red blood cells is rich in sialic acid residues, which confer a net negative charge (zeta potential) that causes the cells to repel each other in solution. jaypeedigital.com

This compound, as a polycationic polymer, neutralizes this negative surface charge on the RBCs. jaypeedigital.com This reduction in electrostatic repulsion allows the cells to come into close proximity, leading to non-specific aggregation. jaypeedigital.combloodbankspecialist.com This principle is used in the Polybrene test, a method to detect low levels of IgG antibodies bound to RBCs. bloodbankspecialist.comallenpress.com In this test, this compound is added to cause general cell aggregation. Subsequently, a dispersing agent like sodium citrate (B86180) is added. While the non-specific aggregates caused by this compound will disperse, any true agglutination caused by antibody cross-linking between the cells will remain. bloodbankspecialist.comallenpress.com This makes it a sensitive method for detecting in vivo antibody sensitization that might be missed by other tests. allenpress.com Its ability to sediment red blood cells is also utilized in protocols for the preparation of leukocyte suspensions for study. scispace.com

FactorRole in this compound-Induced AgglutinationReference
RBC Surface Charge (Sialic Acid)Provides the negative charge that is neutralized by the polycationic this compound, reducing intercellular repulsion. jaypeedigital.com
Antibody Sensitization (e.g., IgG)Creates stable cross-links between cells. These antibody-mediated agglutinates resist dispersal by citrate after initial aggregation by this compound. bloodbankspecialist.comallenpress.com
Dispersing Agents (e.g., Sodium Citrate)Used to reverse the non-specific aggregation caused by this compound, leaving only the stable, antibody-mediated agglutination visible. bloodbankspecialist.comallenpress.com

Modulation of Protein-Related Solubility in Formulation Research

In formulation science, maintaining the solubility of active pharmaceutical ingredients is a major challenge, particularly for poorly soluble compounds. While much of the research focuses on small-molecule drugs, the principles extend to protein and peptide formulations where aggregation is a concern. This compound has been investigated as a component in complex formulations designed to enhance solubility. researchgate.netmdpi.comresearchgate.net

Methodological Considerations and Optimization in Hexadimethrine Bromide Assisted Protein Research

Assessment of Cellular Viability and Proliferation in Experimental Systems

A primary consideration when using hexadimethrine bromide is its potential impact on the viability and proliferation of the target cells. This necessitates a thorough assessment to establish a working concentration that balances transduction efficiency with cellular health.

The cellular toxicity of this compound is not uniform across all cell types; different cells exhibit varying degrees of sensitivity. While it is considered non-toxic at very low concentrations, it can negatively affect cell proliferation and viability at higher concentrations. medchemexpress.com For instance, research has shown that concentrations greater than 10 μg/mL can inhibit the proliferation of human mesenchymal stem cells. medchemexpress.com Studies on neurons differentiated from human induced pluripotent stem cells (iPSCs) have detailed specific morphological consequences, with concentrations as low as 4 μg/mL causing neuritic beading and 8 μg/mL leading to neuritic fragmentation and degeneration. nih.gov

Conversely, some cell lines are more robust. Standard protocols for cell lines like HEK293 often recommend concentrations in the range of 5-10 μg/mL. bpsbioscience.comyeasenbio.com For Acute Myeloid Leukemia (AML) cells, a general range of 4 to 8 µg/mL is often used, though their sensitivity necessitates careful optimization. researchgate.net This variability underscores the importance of empirically determining the optimal concentration for each specific cell type used in a protein research protocol.

Cell TypeTypical Concentration Range (µg/mL)Observed EffectsReference
Human Mesenchymal Stem Cells (hMSCs)>10Inhibited proliferation. medchemexpress.com
Human iPSC-differentiated Neurons4Appearance of neuritic beads. nih.gov
Human iPSC-differentiated Neurons8Neuritic fragmentation and degeneration. nih.gov
Primary NeuronsVariableKnown to be sensitive; addition of this compound is often avoided. sigmaaldrich.comorigene.com
Acute Myeloid Leukemia (AML) Cells4 - 8Effective for transduction, but can be cytotoxic; requires titration. researchgate.net
HEK293, CHO, HeLa3 - 10Generally effective and well-tolerated range for transduction. bpsbioscience.com

To minimize the cytotoxic effects of this compound while maintaining high transduction efficiency, several strategies can be employed. A primary method is to reduce the exposure time of the cells to the reagent. researchgate.net Instead of a standard overnight incubation, the duration can be shortened to as little as 2-4 hours, which is often sufficient for effective transduction. sigmaaldrich.comresearchgate.net Following the incubation period, a thorough wash step to remove residual this compound and replace it with fresh culture medium can significantly reduce toxicity. researchgate.net

Another key strategy is the careful optimization of the reagent's concentration, using the lowest possible concentration that still yields the desired transduction efficiency. researchgate.net For cell types that are particularly sensitive, alternative transduction enhancers, such as the non-ionic surfactant Poloxamer 407, may be considered. researchgate.net Additionally, ensuring the culture medium is supplemented with serum (e.g., 10% fetal bovine serum) can help mitigate some of the toxic effects by providing protective factors. researchgate.net

Optimization of this compound Concentrations for Specific Protein Research Goals

The ideal concentration of this compound is dependent on the specific goals of the experiment, whether it is maximizing the expression of a recombinant protein or ensuring the fidelity of cellular protein analysis post-transduction.

To maximize protein expression via lentiviral or retroviral transduction, it is crucial to empirically determine the optimal concentration of this compound for the specific cell line being used. A titration experiment is the most effective method for this optimization. researchgate.net This typically involves treating the cells with a range of this compound concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) while keeping the multiplicity of infection (MOI) of the virus constant. researchgate.net

The efficiency of transduction at each concentration can be assessed using a reporter gene, such as Green Fluorescent Protein (GFP), expressed by the viral vector. researchgate.net The percentage of GFP-positive cells is then measured via flow cytometry or fluorescence microscopy. Concurrently, cell viability should be assessed at each concentration using methods like Trypan Blue exclusion or an MTT assay. researchgate.net The optimal concentration is the one that provides the highest percentage of transduced cells without a significant decrease in cell viability.

StepProcedurePurpose
1. Cell PlatingPlate target cells at a consistent density across multiple wells or plates.Ensure uniformity for accurate comparison.
2. Concentration GradientPrepare media containing a range of this compound concentrations (e.g., 0, 2, 4, 6, 8, 10 µg/mL).Test the effect of different concentrations on the cells.
3. TransductionAdd the viral vector (containing a reporter like GFP) at a constant MOI to each well along with the corresponding this compound concentration.Introduce the gene of interest under varying conditions.
4. IncubationIncubate for a defined period (e.g., 4-24 hours).Allow time for viral entry.
5. AssessmentAfter 48-72 hours, measure transduction efficiency (% of GFP+ cells) and cell viability (e.g., MTT assay).Quantify the success of transduction and the level of cytotoxicity.
6. DeterminationIdentify the concentration that yields the highest transduction efficiency with minimal impact on cell viability.Select the optimal condition for the main experiment.

When the goal is to analyze cellular protein expression or function following transduction, it is paramount to ensure that any observed changes are due to the introduced gene and not an off-target stress response induced by the transduction process itself. The primary off-target effects of this compound are cytotoxicity and alterations in cell proliferation and morphology. medchemexpress.comnih.gov

To minimize these effects, protocols should incorporate stringent controls. A crucial control group consists of cells treated with this compound alone, without the viral vector. sigmaaldrich.comorigene.com This allows researchers to distinguish proteomic or phenotypic changes caused by the chemical agent from those caused by the expressed protein of interest. Applying the mitigation strategies discussed previously—such as using the lowest effective concentration and minimizing exposure time—is also critical in this context. By ensuring the transduction protocol itself does not significantly alter the cellular state, researchers can have greater confidence that their downstream protein analysis reflects the specific function of their target protein.

Integration with Complementary Biochemical and Molecular Techniques

This compound-assisted transduction is rarely an endpoint; rather, it is a preparatory step that enables a wide array of downstream biochemical and molecular analyses. Following successful transduction to express or knock down a target protein, cells are typically harvested for analysis by techniques such as Western blotting to confirm changes in protein levels. ubc.ca

Beyond simple expression analysis, this method is compatible with more complex proteomic studies, such as mass spectrometry, to investigate changes in protein-protein interactions or post-translational modifications. Furthermore, this compound has direct applications in other biochemical techniques. In protein sequencing, it is used to enhance the hydrophilicity of PVDF membranes, which reduces the mechanical loss of peptide samples during automated Edman degradation. sigmaaldrich.com It has also been employed in enzyme kinetic assays to prevent the spontaneous autoactivation of zymogens, thereby ensuring accurate measurement of enzyme activity. wikipedia.org This versatility makes this compound a valuable tool that integrates into multiple stages of protein research, from gene delivery to direct protein analysis.

Immunoblotting and Mass Spectrometry for Protein Identification

Following successful gene delivery facilitated by this compound, immunoblotting (Western blotting) and mass spectrometry are essential techniques for the qualitative and quantitative analysis of the expressed protein of interest. Immunoblotting provides a straightforward method to confirm the presence, size, and relative abundance of a target protein. bpsbioscience.com Research has demonstrated a clear correlation between the concentration of this compound used during lentiviral transduction and the expression levels of the resulting protein as detected by the band intensity on a Western blot. researchgate.net

Mass spectrometry is employed for more in-depth protein identification, particularly in the analysis of protein complexes. nih.gov In a common workflow, cells are transduced using this compound to express a tagged "bait" protein. biorxiv.orgresearchgate.net This bait protein is then isolated via immunoprecipitation, pulling down its interacting partners. The entire complex is subsequently analyzed by mass spectrometry to identify all constituent proteins. nih.govresearchgate.net The success of this methodology is highly dependent on achieving a sufficient level of bait protein expression, underscoring the importance of optimizing the initial this compound-assisted transduction step.

Multiplicity of Infection (MOI)This compound (µg/mL)Relative Protein Expression (Normalized Band Density)
100.25 ± 0.05
12.50.65 ± 0.08
15.01.00 ± 0.12
17.51.15 ± 0.10
This table illustrates how protein expression, measured by immunoblot band density, increases with the concentration of this compound at a constant MOI. researchgate.net

Nucleic Acid-Based Assays for Gene Delivery Efficacy in Protein-Related Studies

To ensure that observed changes in protein levels are a direct result of gene delivery, it is crucial to quantify the transduction efficacy at the nucleic acid level. Quantitative real-time PCR (qPCR) and reverse transcription qPCR (qRT-PCR) are the gold standard assays for this purpose. mdpi.comnih.gov These methods provide a precise measure of the genetic outcome of this compound-assisted transduction, which can then be correlated with protein expression data.

Specifically, qPCR can be used to determine the average number of viral vector copies integrated into the host cell genome, often referred to as the vector copy number (VCN). nih.gov This provides a direct quantification of the success of DNA delivery. Concurrently, qRT-PCR measures the abundance of messenger RNA (mRNA) transcribed from the integrated vector. mdpi.commdpi.com This analysis confirms that the delivered gene is transcriptionally active, a necessary prerequisite for protein synthesis. nih.gov By optimizing the this compound concentration and correlating VCN and mRNA levels with protein data from flow cytometry or immunoblotting, researchers can build a comprehensive understanding of the entire gene expression pathway and ensure the reliability of their protein-related findings. nih.govdrugdiscoverynews.com

This compound (µg/mL)Relative mRNA Level (qRT-PCR)Protein Expression (% GFP+ Cells)
01.0 ± 0.218 ± 3
23.5 ± 0.455 ± 5
46.2 ± 0.782 ± 6
87.8 ± 0.689 ± 4
This table demonstrates the strong correlation between nucleic acid levels (mRNA) and final protein expression as a function of this compound concentration, highlighting the utility of nucleic acid-based assays in optimizing protein expression studies.

Future Perspectives and Emerging Directions in Hexadimethrine Bromide Enabled Protein Science

Innovations in Viral Gene Therapy Research for Protein Production and Delivery

Hexadimethrine bromide, commercially known as Polybrene, has long been a staple in viral gene therapy research for its ability to significantly enhance the efficiency of viral transduction in mammalian cells. tocris.combio-techne.comrndsystems.com This cationic polymer works by neutralizing the electrostatic repulsion between the negatively charged surfaces of viral particles and the cell membrane, thereby facilitating closer contact and promoting viral entry. bioinnovatise.comapexbt.combpsbioscience.com This fundamental mechanism continues to be exploited in innovative ways to improve the production and delivery of therapeutic proteins.

Recent advancements focus on optimizing transduction protocols for a wider range of cell types, including those that are traditionally difficult to transfect. sigmaaldrich.comubc.ca For instance, research has demonstrated that combining this compound with other agents, such as protamine sulfate (B86663), can further enhance the delivery of adeno-associated virus (AAV) and lentiviral vectors, which are commonly used for protein delivery. tocris.combio-techne.comrndsystems.comrndsystems.com The development of refined protocols for lentiviral transduction, which often include this compound, enables fast, scalable, and high-level production of both soluble and membrane proteins in mammalian cell lines like HEK293. bio-techne.comnih.gov

The role of this compound is particularly crucial in the context of CRISPR/Cas9 technology, where efficient delivery of the gene-editing machinery is paramount for successful protein engineering at the genetic level. tocris.combio-techne.comrndsystems.comrndsystems.com As gene therapy moves towards more complex applications, such as the delivery of large or multiple transgenes for the production of complex protein therapeutics, the reliable enhancement of transduction efficiency provided by this compound will remain a critical component of the experimental workflow. biomedpress.org

Viral VectorMechanism of Action of this compoundApplication in Protein Science
LentivirusNeutralizes charge repulsion between the virus and cell membrane, promoting fusion. bioinnovatise.comnih.govHigh-level production of soluble and membrane proteins. nih.gov
RetrovirusEnhances receptor-independent virus adsorption on target cell membranes. tocris.comStable transgene expression for long-term protein production.
AdenovirusImproves transduction efficiency in mammalian cells. tocris.combio-techne.comrndsystems.comTransient, high-level protein expression for research and therapeutic development.
Adeno-associated virus (AAV)Used in combination with other enhancers like protamine sulfate for improved delivery. tocris.combio-techne.comrndsystems.comrndsystems.comIn vivo gene delivery for therapeutic protein production.

Development of Novel Protein-Based Biosensors Utilizing Polycationic Interactions

The development of next-generation biosensors for protein detection is an area where the principles of polycationic interactions, a key feature of this compound, are being increasingly explored. The immobilization of proteins onto sensor surfaces is a critical step in the fabrication of many biosensors, and polycationic polymers can play a vital role in this process. nih.govresearchgate.net These polymers can form a stable matrix for the entrapment or adsorption of enzymes and other proteins, often enhancing their stability and maintaining their biological activity. mdpi.com

Novel biosensor designs are leveraging the electrostatic interactions between negatively charged proteins and polycationic surfaces to create sensitive and selective detection platforms. ijacskros.com For example, layer-by-layer deposition techniques, which involve alternating layers of polycations and polyanions, can be used to create a favorable microenvironment for enzymes, preventing their leakage and preserving their function. ijacskros.com This approach allows for the controlled spatial distribution of immobilized enzymes, which is crucial for the performance of the biosensor. ijacskros.com

Furthermore, the integration of conductive polymers with protein immobilization strategies is leading to the development of advanced electrochemical biosensors. researchgate.net While not directly involving this compound in all cases, the fundamental principle of using polycationic materials to facilitate protein immobilization and signal transduction is a shared concept. nih.gov Future research may explore the direct use of this compound or similar polycations in the development of novel biosensor surfaces for the detection of specific protein biomarkers associated with various diseases. gatech.edu

Biosensor ComponentRole of Polycationic InteractionsPotential Application
Immobilization MatrixProvides a stable and biocompatible environment for proteins. mdpi.comEnzyme-based biosensors for metabolite detection.
Sensor SurfaceFacilitates the electrostatic adsorption of negatively charged proteins. ijacskros.comImmunosensors for the detection of specific antibodies or antigens.
Transducer InterfaceEnhances the transfer of electrical signals generated by biochemical reactions. researchgate.netElectrochemical biosensors for real-time protein monitoring.

Advances in High-Throughput Screening for Protein-Modulating Agents

Furthermore, the principles of polycation-mediated interactions are relevant to the development of screening assays for inhibitors of protein-protein interactions (PPIs) and protein aggregation. nih.govresearchgate.netgoogle.com For example, in assays that rely on the expression of fusion proteins, such as the yeast two-hybrid system or mammalian protein-protein interaction trap (MAPPIT), efficient transfection is a prerequisite for successful screening. springernature.comwikipedia.org The development of novel HTS methods for identifying compounds that target protein-nucleic acid interactions also relies on efficient delivery of the components of the assay system into cells. nih.gov

The future of HTS lies in the development of more physiologically relevant and automated screening platforms. youtube.comyoutube.com As these platforms become more sophisticated, the need for reliable and efficient methods for introducing genetic material and other reagents into cells will continue to grow, ensuring a continued, albeit supportive, role for compounds like this compound.

Unexplored Applications in Protein Engineering and Functional Proteomics

The field of protein engineering, which aims to design new proteins with novel or enhanced functions, offers intriguing, yet largely unexplored, avenues for the application of this compound. nih.govneb.com Directed evolution, a powerful protein engineering technique, involves generating vast libraries of protein variants and screening for those with desired properties. mdpi.comsigmaaldrich.com The efficiency of introducing the genetic material encoding these variants into host cells for expression and screening is a critical factor in the success of a directed evolution campaign. This compound's ability to enhance gene delivery could be leveraged to improve the efficiency of library screening in mammalian cell-based directed evolution platforms.

In the realm of functional proteomics, which seeks to understand the roles of proteins on a genome-wide scale, this compound could find applications in studies involving the systematic overexpression or knockdown of proteins to elucidate their functions. The consistent and high-efficiency gene delivery facilitated by this polycation would be advantageous in large-scale functional screens.

Furthermore, the potential for this compound to interact with proteins directly, beyond its role in gene delivery, remains an area ripe for investigation. Its polycationic nature could be exploited to influence protein folding, stability, or aggregation in vitro. For instance, it might be used to modulate the formation of protein complexes or to prevent non-specific interactions in certain biochemical assays. These potential applications, while speculative, highlight the untapped potential of this well-established laboratory reagent in the expanding field of protein science.

Q & A

Q. What is the role of hexadimethrine bromide in protein sequencing workflows?

this compound acts as a cationic peptide carrier during protein sequencing, facilitating electrostatic interactions with negatively charged peptides. This enhances peptide adherence to sequencing membranes or matrices, improving resolution during Edman degradation or mass spectrometry. A typical protocol involves adding 0.1–0.5 mg/mL this compound to peptide solutions prior to loading .

Q. How does this compound improve retroviral or lentiviral transduction efficiency?

As a cationic polymer, this compound neutralizes repulsive charges between viral particles and cell membranes, promoting viral adhesion. For stable transfection, a final concentration of 4–8 µg/mL is added to viral supernatants during cell incubation. Post-transfection, thorough washing is required to avoid cytotoxicity .

Q. Why is this compound used in coagulation assays?

In viscoelastic coagulation tests (e.g., EX-test, FIB-test), this compound neutralizes heparin, which can interfere with intrinsic/extrinsic pathway analysis. This ensures accurate measurement of fibrin polymerization and platelet interactions. Protocols recommend pre-treating samples with 10–20 µg/mL this compound to eliminate heparin artifacts .

Advanced Research Questions

Q. How can researchers optimize this compound concentration to balance transfection efficiency and cytotoxicity?

Titration studies are critical due to cell-type variability. For example, HEK 293 cells tolerate up to 8 µg/mL, while primary lymphocytes may require ≤4 µg/mL. Cytotoxicity thresholds can be assessed via viability assays (e.g., MTT) post-transfection. Contradictory results in transduction efficiency between studies often stem from differences in viral titer or cell confluence .

Q. What experimental strategies mitigate nonspecific protein-DNA interactions during dialysis or chromatography?

this compound (1–2 µg/mL) pre-treatment of dialysis membranes or columns reduces nonspecific DNA-protein binding by blocking anionic sites. This is critical in studies like von Willebrand factor (VWF) labeling, where contaminating DNA can stabilize artifactual protein aggregates. Validation via ethidium bromide competition assays is recommended to confirm specificity .

Q. How does batch-to-batch variability in this compound purity affect experimental reproducibility?

Commercial this compound is a polydisperse polymer, leading to variability in molecular weight distribution. Advanced studies should characterize polymer size via gel permeation chromatography (GPC) and adjust concentrations based on charge density (e.g., via heparin neutralization assays). Inconsistent results in coagulation assays may require recalibration with each new batch .

Q. What safety considerations are needed for this compound in live-cell imaging or in vivo models?

While ecotoxicological data are limited (e.g., no PBT/vPvB assessments), in vitro studies suggest dose-dependent cytotoxicity above 10 µg/mL. For in vivo applications, residual this compound must be removed via dialysis or filtration to prevent immune activation. Contradictory reports on biocompatibility highlight the need for rigorous endotoxin testing (<0.1 EU/mg) .

Methodological Considerations

Q. How should researchers validate heparin neutralization in coagulation assays?

  • Step 1: Spike samples with known heparin concentrations (0.1–1 IU/mL).
  • Step 2: Add this compound (10 µg/mL) and incubate for 5 min at 37°C.
  • Step 3: Measure activated partial thromboplastin time (aPTT); successful neutralization restores aPTT to baseline (±10%).
  • Note: Over-neutralization (≥20 µg/mL) may inhibit fibrin crosslinking, requiring optimization .

Q. What controls are essential for distinguishing DNA-dependent vs. DNA-independent protein interactions?

  • Positive Control: Include ethidium bromide (50 µg/mL) to disrupt DNA-mediated associations.
  • Negative Control: Pre-treat samples with DNase I (1 U/µg DNA) to eliminate contaminating DNA.
  • Validation: Use this compound-treated membranes to confirm specificity in pull-down assays .

Data Interpretation and Troubleshooting

Q. How to resolve discrepancies in protein aggregation studies using this compound?

Contradictory results may arise from residual heparin or DNA in buffers. Solutions include:

  • Buffer Screening: Test buffers (e.g., TRIS, PBS) for anionic contaminants via heparin affinity chromatography.
  • Cross-Validation: Compare this compound with alternative polycations (e.g., protamine sulfate) to isolate charge-mediated effects .

Q. Why do transfection efficiency rates vary between adherent and suspension cell lines?

Adherent cells (e.g., HEK 293) tolerate higher this compound concentrations (8 µg/mL) due to extracellular matrix interactions, while suspension cells (e.g., Jurkat) require lower doses (≤4 µg/mL). Optimize by testing spinoculation (centrifugation at 1200 × g for 30 min) to enhance viral adhesion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.